REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][CH2:9][CH2:10][CH2:11]Br.[Br:13][C:14]1[CH:15]=[CH:16][C:17]([O:21][CH3:22])=[C:18]([OH:20])[CH:19]=1>C(#N)C>[CH3:22][O:21][C:17]1[CH:16]=[CH:15][C:14]([Br:13])=[CH:19][C:18]=1[O:20][CH2:11][CH2:10][CH2:9][O:8][CH3:7] |f:0.1.2|
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCCBr
|
Name
|
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)O)OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation, 1200 ml of ice/water
|
Type
|
ADDITION
|
Details
|
are added to the residue and extraction
|
Type
|
WASH
|
Details
|
The organic extracts are washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
Distillation under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)Br)OCCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |